molecular formula C26H26ClNO3S B8382743 trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid

trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid

Cat. No. B8382743
M. Wt: 468.0 g/mol
InChI Key: KGJWJWANAXKLRA-ISKFKSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid is a useful research compound. Its molecular formula is C26H26ClNO3S and its molecular weight is 468.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid

Molecular Formula

C26H26ClNO3S

Molecular Weight

468.0 g/mol

IUPAC Name

2-[(3R,5R)-7-chloro-1-(2,2-dimethylpropyl)-5-naphthalen-1-yl-2-oxo-5H-4,1-benzothiazepin-3-yl]acetic acid

InChI

InChI=1S/C26H26ClNO3S/c1-26(2,3)15-28-21-12-11-17(27)13-20(21)24(32-22(25(28)31)14-23(29)30)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,22,24H,14-15H2,1-3H3,(H,29,30)/t22-,24-/m1/s1

InChI Key

KGJWJWANAXKLRA-ISKFKSNPSA-N

Isomeric SMILES

CC(C)(C)CN1C2=C(C=C(C=C2)Cl)[C@H](S[C@@H](C1=O)CC(=O)O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(SC(C1=O)CC(=O)O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 50.0 g (141 mmol) of (5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol, 27.58 g (184 mmol, 1.3 equivalents) of mercaptosuccinic acid, and 340 mL of propionic acid was heated to 130° C. with a nitrogen purge. After 48 hours, the reaction mixture was cooled to room temperature giving a precipitate, treated with 200 mL of water, cooled to -5° C. with stirring, and filtered giving 60.83 g (92% yield) of the title compound as an off white solid.
Name
(5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.58 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
92%

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